Benzyl 9H-carbazole-9-carbodithioate

Photoiniferter MMA photopolymerization Polydispersity control

Benzyl 9H-carbazole-9-carbodithioate (BCC, also referred to as BCCDT) is a carbazole-functionalized dithiocarbamate with the molecular formula C₂₀H₁₅NS₂ and a molecular weight of 333.47 g·mol⁻¹. It belongs to the class of reversible addition–fragmentation chain transfer (RAFT) agents and has also been demonstrated to function as a photoiniferter for controlled radical photopolymerization.

Molecular Formula C20H15NS2
Molecular Weight 333.5 g/mol
CAS No. 137780-73-5
Cat. No. B3047331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 9H-carbazole-9-carbodithioate
CAS137780-73-5
Molecular FormulaC20H15NS2
Molecular Weight333.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC(=S)N2C3=CC=CC=C3C4=CC=CC=C42
InChIInChI=1S/C20H15NS2/c22-20(23-14-15-8-2-1-3-9-15)21-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-13H,14H2
InChIKeyDFLKGYBBYMCANE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 9H-Carbazole-9-Carbodithioate (CAS 137780-73-5): Core Identity and RAFT Agent Classification for Procurement Screening


Benzyl 9H-carbazole-9-carbodithioate (BCC, also referred to as BCCDT) is a carbazole-functionalized dithiocarbamate with the molecular formula C₂₀H₁₅NS₂ and a molecular weight of 333.47 g·mol⁻¹ . It belongs to the class of reversible addition–fragmentation chain transfer (RAFT) agents and has also been demonstrated to function as a photoiniferter for controlled radical photopolymerization [1]. The compound features a carbazole N-substitution that imparts both UV-absorbing and fluorescent properties to the resulting polymer end-groups, enabling its dual role as a polymerization control agent and a built-in chromophore/fluorophore label [2]. Its single-crystal structure was first reported by Zhou et al. (2006), confirming the molecular architecture that underpins its differentiated performance [2].

Why Generic Dithiocarbamate RAFT Agents Cannot Substitute for Benzyl 9H-Carbazole-9-Carbodithioate in Controlled Radical Polymerization


Carbazole-based dithiocarbamates exhibit N-group-dependent and R-group-dependent activity profiles that are not interchangeable. Within the carbazole-9-carbodithioate family, benzyl (BCC), 1-phenylethyl, cumyl, and tert-butyl derivatives display starkly divergent monomer compatibilities: all four are active for styrene RAFT polymerization, yet only the cumyl analog (D) demonstrates meaningful activity for methyl methacrylate (MMA) [1]. Furthermore, when the R-group is varied among benzyl, naphthalen-1-ylmethyl, 2-methyl-propionic acid ethyl ester, and phenyl-acetic acid methyl ester derivatives, the polymerization rate of styrene decreases in the defined order R₃ > R₂ > R₄ > R₁ (where R₁ = BCC), with corresponding differences in methyl acrylate efficiency [2]. Even against a non-carbazole reference such as benzyl dimethyldithiocarbamate, BCC delivers substantially narrower polydispersity in photopolymerization, confirming that the carbazole conjugation structure is a performance-differentiating feature, not merely a spectroscopic label [3]. These data collectively demonstrate that simple in-class substitution—whether by changing the N-group, the R-group, or the heterocyclic scaffold—produces quantitatively different polymerization control, monomer scope, and end-group functionality, making generic replacement scientifically unjustified without re-validation.

Benzyl 9H-Carbazole-9-Carbodithioate: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Photoiniferter PDI Advantage: BCC vs. Benzyl Dimethyldithiocarbamate in MMA Photopolymerization

In a direct head-to-head photoiniferter study, benzyl 9H-carbazole-9-carbodithioate (BCC) was compared against the reference compound benzyl dimethyldithiocarbamate for MMA photopolymerization control. BCC achieved a polydispersity index (PDI) of 1.14 at 10% monomer conversion and 1.5 at 40% conversion, significantly outperforming the reference compound [1]. Quantum mechanical calculations attributed the superior control to greater singly occupied molecular orbital (SOMO) delocalization in the carbazole derivative, which increases the persistent radical character and light absorption of the dormant species [1].

Photoiniferter MMA photopolymerization Polydispersity control Carbazole dithiocarbamate

Methyl Acrylate Polymerization Control: PDI Below 1.10 at 60 °C Under Thermal Initiation

Under thermal initiation at 60 °C, BCC (referred to as BCCDT) mediated the controlled/living free-radical polymerization of methyl acrylate, yielding polymers with polydispersity indices described as 'even inferior to 1.10' [1]. The molecular weight increased linearly with monomer conversion, and a linear relationship was observed between ln([M]₀/[M]) and polymerization time—both hallmarks of a well-controlled living process [1]. The authors explicitly noted that the narrow polydispersities achieved are comparable with those from living anionic polymerization, the gold standard for molecular weight control [1]. At higher temperatures, polymerization rates accelerated markedly while retaining controlled character, albeit with a relatively broader PDI [1].

Methyl acrylate RAFT Living polymerization Ultra-narrow dispersity Thermal initiation

Monomer Selectivity Profile: Differentiated MMA Activity Between Benzyl (BCC) and Cumyl Analogs in Direct Comparison

In a systematic four-compound screen of carbazyl dithiocarbamate RAFT agents—benzyl (B), 1-phenylethyl (C), cumyl (D), and tert-butyl (E)—all four agents displayed significant activity for styrene RAFT polymerization [1]. However, for methyl methacrylate (MMA) polymerization, a sharp differentiation emerged: only the cumyl derivative (D) exhibited obvious RAFT activity, while BCC (B), along with compounds C and E, failed to control MMA polymerization effectively [1]. This established a clear monomer compatibility boundary for BCC: effective for styrene and acrylates, but not suitable for methacrylate control.

Monomer selectivity Methyl methacrylate RAFT Carbazole dithiocarbamate screening RAFT agent benchmarking

Styrene Polymerization Rate Ranking: BCC (R1) Position Among Four Carbazole Dithiocarbamate R-Group Variants

A comparative study of four dithiocarbamates sharing the carbazole-9-carbodithioate core but differing in the R-group (R1 = benzyl, i.e., BCC; R2 = naphthalen-1-ylmethyl; R3 = 2-methyl-propionic acid ethyl ester; R4 = phenyl-acetic acid methyl ester) revealed a defined polymerization rate hierarchy for thermally initiated styrene: R₃ > R₂ > R₄ > R₁ [1]. This places BCC (R1) as the slowest-polymerizing variant among the four tested. For methyl acrylate (MA) polymerization, the RAFT agent efficiency order shifted to R₂–R₃ > R₁ > R₄, with BCC (R1) occupying an intermediate position [1]. None of the four agents, including BCC, were efficient for MMA control [1].

Styrene RAFT kinetics R-group effect Dithiocarbamate structure–activity relationship Carbazole ester RAFT

Aqueous Phase Synthesis Advantage: High-Purity Crystalline Product Without Organic Solvent Purification

An improved aqueous phase synthesis method was developed for BCC and its carbazyl dithiocarbamate analogs, based on nucleophilic substitution between sodium carbazole-9-carbodithioate and benzyl halide at room temperature [1]. Compared with the traditional oil-phase method, this aqueous route yielded the expected high-purity RAFT agents directly as precipitated crystals that could be separated from the aqueous solution, thereby avoiding the use of vast quantities of organic solvents for purification [1]. The method was successfully applied to synthesize the entire series B, C, D, and E, with BCC (B) obtained as a crystalline solid suitable for direct use in RAFT polymerization without further purification [1].

Green synthesis Aqueous phase method RAFT agent purity Crystal precipitation

Carbazole End-Group Fluorescence: Built-In Chromophore Functionality vs. Non-Fluorescent RAFT Agents

BCC-mediated RAFT polymerization inherently labels the resulting polymer chains with a carbazole end-group, confirmed by ¹H NMR and chain extension experiments [1]. The carbazole-labeled polystyrene exhibited strong UV absorption at 294 nm and emitted fluorescent light in N,N-dimethyl formamide (DMF) [2]. This built-in fluorescence functionality eliminates the need for post-polymerization dye conjugation. In comparative fluorescence studies, the carbazole and 2-oxo-tetrahydrofuran-3-yl groups end-labeled polymer (synthesized using OTCC, a structurally related carbazole-9-carbodithioate) exhibited stronger fluorescence than the OTCC agent itself under the same conditions, confirming that the carbazole moiety retains and enhances its photophysical properties upon polymer incorporation [3].

Fluorescence-labeled polymer Carbazole chromophore RAFT end-group UV-vis spectroscopy

Benzyl 9H-Carbazole-9-Carbodithioate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Controlled Photopolymerization of Methacrylates Requiring Ultra-Narrow Dispersity

When UV-initiated controlled radical polymerization of MMA or acrylic difunctional monomers is required, BCC functions as a photoiniferter delivering PDI values as low as 1.14 at early conversion and maintaining PDI ≤ 1.5 at 40% conversion, outperforming the reference benzyl dimethyldithiocarbamate [1]. Its higher SOMO delocalization, confirmed by quantum mechanical calculations and laser flash photolysis, translates to superior dormant species light absorption and persistent radical character [1]. This makes BCC the procurement choice for photo-patterning, UV-curable coatings, and precision polymer network synthesis where narrow molecular weight distribution is non-negotiable.

Thermal RAFT Synthesis of Poly(acrylate)s with Living Anionic-Level Molecular Weight Control

For poly(methyl acrylate) synthesis under standard thermal initiation at 60 °C, BCC consistently yields PDI values below 1.10—performance previously reserved for stringent living anionic polymerization conditions [1]. The linear Mn-versus-conversion relationship and first-order kinetic behavior confirm excellent living character [1]. Procurement teams seeking a RAFT agent for acrylate block copolymer or precision architecture synthesis should prioritize BCC when operational simplicity (no glovebox, no ultrapure reagents) must coexist with anionic-level dispersity control.

One-Step Synthesis of Fluorescently End-Labeled Polystyrene and Polyacrylate for Bio-Tracking and Optoelectronic Materials

BCC uniquely combines RAFT chain-transfer activity with a built-in carbazole fluorophore that labels every polymer chain at the ω-terminus [1]. The resulting polymers exhibit strong UV absorption at 294 nm and fluorescence in DMF, confirmed by ¹H NMR end-group analysis and optical spectroscopy . This dual functionality eliminates separate fluorophore conjugation steps required when using non-fluorescent RAFT agents (e.g., dithiobenzoates, trithiocarbonates), reducing synthetic complexity and improving batch consistency for applications in drug delivery vehicle tracing, fluorescence correlation spectroscopy, and organic light-emitting material development.

Styrene RAFT Polymerization Where Moderate Polymerization Rate Is Desired for Process Control

In thermally initiated styrene RAFT polymerization, BCC (R1) occupies the slowest position in the rate hierarchy R₃ > R₂ > R₄ > R₁ among four carbazole-9-carbodithioate R-group variants, as established by Zhou et al. (2007) [1]. This slower polymerization kinetics profile is advantageous when prolonged reaction times are needed for in-situ monitoring, gradual block addition, or heat management in exothermic styrene polymerizations. For methyl acrylate systems, BCC's intermediate efficiency (R₂–R₃ > R1 > R4) further supports its selection for balanced reactivity in styrene-acrylate block copolymer synthesis [1].

Quote Request

Request a Quote for Benzyl 9H-carbazole-9-carbodithioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.